3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane
Description
The exact mass of the compound this compound is 397.06293489 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-methylsulfonyl-8-[2-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S2/c1-24(20,21)12-8-10-6-7-11(9-12)19(10)25(22,23)14-5-3-2-4-13(14)15(16,17)18/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYBGFKSIKGJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features, including the trifluoromethyl and sulfonyl groups, are believed to enhance its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₄H₁₄F₃N₁O₃S₂
- Molecular Weight : 341.39 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, leading to significant effects on cellular processes.
1. Anti-Cancer Activity
Research has shown that compounds containing trifluoromethyl groups exhibit enhanced anti-cancer properties. In a study evaluating the anti-cancer effects against several human cancer cell lines, including MCF-7 (breast cancer), various derivatives with similar structural motifs demonstrated promising results:
- IC50 Values :
- Compound with trifluoromethyl: IC50 = 2.63 µM
- Non-trifluoromethyl analogue: IC50 = 19.72 µM
These results indicate that the trifluoromethyl group significantly enhances the anti-cancer activity of related compounds, suggesting a similar potential for this compound .
2. Antimicrobial Activity
The sulfonyl group in similar compounds has been linked to antibacterial properties. For instance, studies on urea derivatives containing sulfonyl groups showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL . This suggests that our compound may also possess antimicrobial properties worth investigating further.
Case Study 1: Anti-Cancer Efficacy
A detailed investigation into the anti-cancer properties of related compounds revealed that those with a trifluoromethyl moiety not only inhibited cell growth but also induced apoptosis in cancer cells. The mechanism involved cell cycle arrest, particularly affecting the S-phase and promoting G2/M-phase progression .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 2.63 | Apoptosis induction |
| Compound B | MCF-7 | 19.72 | Less effective |
Case Study 2: Antibacterial Properties
In another study focusing on sulfonyl derivatives, compounds were tested against Bacillus mycoides and E. coli, showing significant antibacterial activity with MIC values indicating strong efficacy .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | B. mycoides | 4.88 |
| Compound Y | E. coli | 22.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
